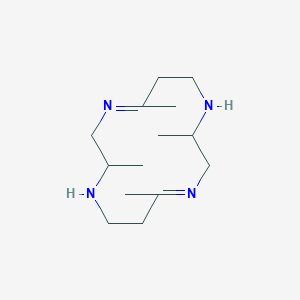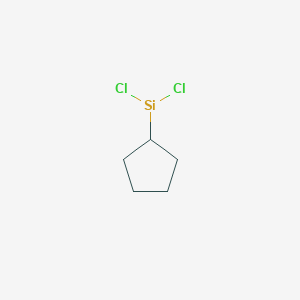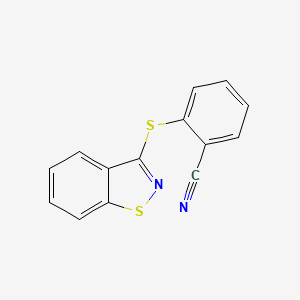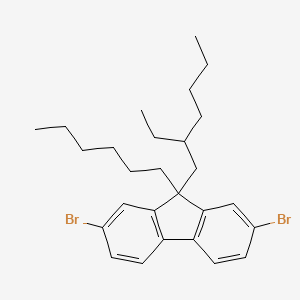![molecular formula C14H15N3O B12559983 (Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium](/img/structure/B12559983.png)
(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium is an organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of two 4-methylphenyl groups attached to a hydrazinylidene-oxidoazanium core, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium typically involves the reaction of 4-methylphenylhydrazine with an appropriate oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in substitution reactions, where one of the 4-methylphenyl groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenyl compounds. These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific biomolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties make it valuable in the manufacture of dyes, pigments, and other high-value chemical products.
Mecanismo De Acción
The mechanism of action of (Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- (4Z)-4-[(3-methylphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one
- (4Z)-4-[(3-methylphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one
Uniqueness
What sets (Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium apart from similar compounds is its unique hydrazinylidene-oxidoazanium core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H15N3O |
|---|---|
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium |
InChI |
InChI=1S/C14H15N3O/c1-11-3-7-13(8-4-11)15-16-17(18)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3/b17-16- |
Clave InChI |
CQENKDBZOSKINQ-MSUUIHNZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N/N=[N+](/C2=CC=C(C=C2)C)\[O-] |
SMILES canónico |
CC1=CC=C(C=C1)NN=[N+](C2=CC=C(C=C2)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid](/img/structure/B12559901.png)

![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)
![2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B12559910.png)


![6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid](/img/structure/B12559925.png)
![1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone](/img/structure/B12559931.png)



![N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide](/img/structure/B12559973.png)

![Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane](/img/structure/B12559987.png)
